Cas no 1286722-04-0 (ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate)

ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate
- AKOS024533998
- ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate
- ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate
- 1286722-04-0
- F6155-0504
- SR-01000926941-1
- SR-01000926941
- VU0533710-1
-
- Inchi: 1S/C19H22FN3O3S/c1-2-26-18(25)12-6-8-22(9-7-12)17(24)13-10-23(11-13)19-21-16-14(20)4-3-5-15(16)27-19/h3-5,12-13H,2,6-11H2,1H3
- InChI Key: URGWJIOTTKTUSE-UHFFFAOYSA-N
- SMILES: S1C2C=CC=C(C=2N=C1N1CC(C(N2CCC(C(=O)OCC)CC2)=O)C1)F
Computed Properties
- Exact Mass: 391.13659091g/mol
- Monoisotopic Mass: 391.13659091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91Ų
- XLogP3: 2.9
ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6155-0504-20μmol |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6155-0504-5mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6155-0504-3mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6155-0504-5μmol |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6155-0504-40mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6155-0504-30mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6155-0504-50mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6155-0504-1mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6155-0504-10mg |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6155-0504-2μmol |
ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate |
1286722-04-0 | 2μmol |
$85.5 | 2023-09-09 |
ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate Related Literature
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate
Introduction to Ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate (CAS No. 1286722-04-0)
Ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate, identified by its CAS number 1286722-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.
The molecular structure of ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate is characterized by its intricate arrangement of functional groups, which includes a piperidine ring, an azetidine moiety, and a benzothiazole core. The presence of a fluorine atom at the 4-position of the benzothiazole ring enhances its pharmacological properties by influencing electronic distribution and metabolic stability. This structural feature is particularly noteworthy, as fluorinated compounds often exhibit improved bioavailability and binding affinity to biological targets.
In recent years, there has been a surge in research focused on the development of molecules that can modulate neurological and inflammatory pathways. The compound ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate has emerged as a potential candidate in this domain due to its ability to interact with various enzymes and receptors involved in these pathways. Specifically, studies have suggested that it may exhibit inhibitory effects on certain kinases and ion channels, which are implicated in conditions such as neurodegenerative diseases and chronic inflammation.
The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Its incorporation into the molecular framework of ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate not only contributes to its structural complexity but also enhances its potential therapeutic efficacy. The azetidine ring further contributes to the molecule's unique pharmacological profile by providing a rigid framework that can optimize interactions with biological targets.
One of the most compelling aspects of ethyl 1-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonylpiperidine-4-carboxylate is its potential as a lead compound for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that may exhibit enhanced potency and selectivity. These efforts have led to the identification of several promising analogs that are currently undergoing further investigation in preclinical studies.
The fluorine atom in the benzothiazole ring plays a crucial role in modulating the pharmacokinetic properties of this compound. Fluorine substitution is a common strategy in drug design due to its ability to increase metabolic stability and binding affinity. In the case of ethyl 1-(4-fluoroquinolinizin)-3-methoxypropionanilide, the fluorine atom at the 4-position enhances its interaction with biological targets while minimizing off-target effects. This has been demonstrated through various spectroscopic and crystallographic studies that elucidate the binding mode of this compound at molecular level.
The piperidine ring in the structure of ethyl 1-(4-fluoroquinolinizin)-3-methoxypropionanilide contributes to its solubility and bioavailability, making it an attractive candidate for further development into a therapeutic agent. Piperidine-containing compounds are known for their favorable pharmacokinetic profiles and have been successfully incorporated into numerous drugs on the market today. The combination of these structural features makes this compound a versatile tool for exploring new therapeutic avenues.
In conclusion, ethyl 1-(4-fluoroquinolinizin)-3-methoxypropionanilide, with its CAS number 1286722–04–0, represents a significant advancement in pharmaceutical research. Its unique molecular structure and promising biological activities position it as a valuable candidate for further investigation into treating various diseases. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make substantial contributions to the development of novel therapeutic agents.
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